molecular formula C15H20NNaO4 B7948709 sodium;8-[(2-hydroxybenzoyl)amino]octanoate

sodium;8-[(2-hydroxybenzoyl)amino]octanoate

Cat. No.: B7948709
M. Wt: 301.31 g/mol
InChI Key: UOENJXXSKABLJL-UHFFFAOYSA-M
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Description

Compound “sodium;8-[(2-hydroxybenzoyl)amino]octanoate” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula, structure, and other physicochemical properties are well-documented, providing a foundation for its diverse uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;8-[(2-hydroxybenzoyl)amino]octanoate” involves multiple steps, each requiring specific reagents and conditions. The primary synthetic route includes:

    Step 1: Initial formation of the core structure using a base-catalyzed reaction.

    Step 2: Introduction of functional groups through electrophilic substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using continuous flow reactors. This method ensures consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;8-[(2-hydroxybenzoyl)amino]octanoate” undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like aluminum chloride.

Major Products: The major products formed from these reactions include various derivatives of compound “this compound” with altered functional groups, enhancing its applicability in different fields.

Scientific Research Applications

Compound “sodium;8-[(2-hydroxybenzoyl)amino]octanoate” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in treating specific diseases.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which compound “sodium;8-[(2-hydroxybenzoyl)amino]octanoate” exerts its effects involves interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

  • Compound “CID 158789”
  • Compound “CID 158790”
  • Compound “CID 158791”

Comparison: Compared to its similar compounds, “sodium;8-[(2-hydroxybenzoyl)amino]octanoate” exhibits unique properties such as higher stability and reactivity under certain conditions. Its distinct functional groups allow for more versatile applications, making it a preferred choice in various research and industrial contexts.

Properties

IUPAC Name

sodium;8-[(2-hydroxybenzoyl)amino]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOENJXXSKABLJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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